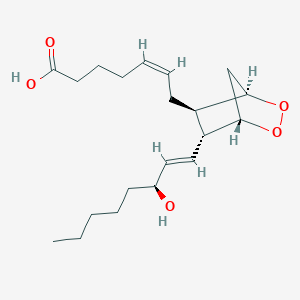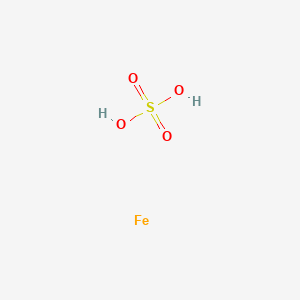![molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6](/img/no-structure.png)
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is a structurally unique natural product . It is the D-threo isomer of a small molecule, consisting of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety . It was first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically .
Synthesis Analysis
The synthesis of “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” has been characterized by either low yield or low specific activity and likely scalability issues . The synthetic process required a robust process to prepare large amounts of [14C] D-threo-chloramphenicol over an extended period of time .Molecular Structure Analysis
The molecular structure of “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is unique. It contains both a nitro group and a dichloroacetyl group . The empirical formula is C11H12Cl2N2O5 .Chemical Reactions Analysis
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” displays a broad-spectrum bacteriostatic activity by specifically inhibiting the bacterial protein synthesis . In certain but important cases, it also exhibits bactericidal activity .Physical And Chemical Properties Analysis
“D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” is an aqueous ethanol solution . It has a molecular weight of 323.13 . The extent of labeling is 40-60 mCi per mmol . It should be stored at a temperature of 2-8°C .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]” could involve synthesizing derivatives with improved pharmacological properties . These derivatives could potentially play broader roles in investigating the plasticity of the ribosomal catalytic center, the main target of "D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]" .
Propriétés
Numéro CAS |
138879-88-6 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O5 |
Poids moléculaire |
325.15 |
Synonymes |
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)




